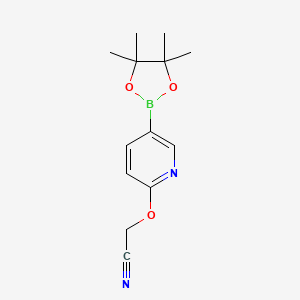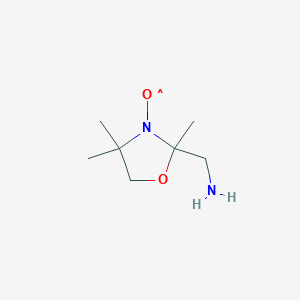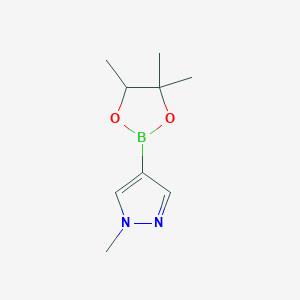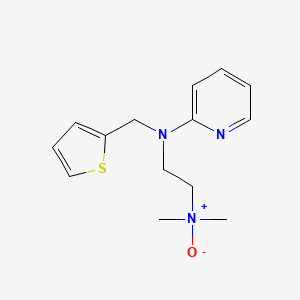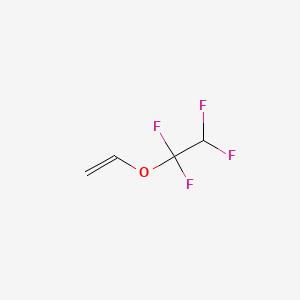
(1,1,2,2-Tetrafluoroethoxy)ethylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,1,2,2-Tetrafluoroethoxy)ethylene is a fluorinated organic compound with the molecular formula C4H2F8O. It is characterized by the presence of both ethylene and tetrafluoroethoxy groups, making it a unique compound in the realm of fluorinated ethers. This compound is known for its stability and resistance to chemical reactions, which makes it valuable in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,1,2,2-Tetrafluoroethoxy)ethylene typically involves the reaction of tetrafluoroethylene with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a metal fluoride, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to ensure high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified using distillation or other separation techniques to remove any impurities and ensure high-quality output.
Análisis De Reacciones Químicas
Types of Reactions
(1,1,2,2-Tetrafluoroethoxy)ethylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or acids.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: Fluorinated alcohols or acids.
Reduction: Hydrogenated derivatives.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
(1,1,2,2-Tetrafluoroethoxy)ethylene has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in various chemical reactions due to its stability and inertness.
Biology: Employed in the study of fluorinated compounds’ effects on biological systems.
Medicine: Investigated for potential use in drug delivery systems and as a component in medical imaging agents.
Industry: Utilized in the production of specialty polymers and as a heat transfer fluid in high-temperature applications.
Mecanismo De Acción
The mechanism of action of (1,1,2,2-Tetrafluoroethoxy)ethylene involves its interaction with molecular targets and pathways in various applications. In chemical reactions, the compound’s stability and resistance to degradation play a crucial role. In biological systems, its fluorinated nature allows it to interact with specific enzymes and receptors, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
1,1,2,2-Tetrafluoroethane: A related fluorinated compound with similar stability and chemical properties.
1,1,1,2-Tetrafluoroethane: Another fluorinated ether with comparable applications in industry and research.
Uniqueness
(1,1,2,2-Tetrafluoroethoxy)ethylene stands out due to its unique combination of ethylene and tetrafluoroethoxy groups, which confer distinct chemical and physical properties. Its high stability and resistance to chemical reactions make it particularly valuable in applications requiring robust and inert compounds.
Propiedades
Número CAS |
681-49-2 |
|---|---|
Fórmula molecular |
C4H4F4O |
Peso molecular |
144.07 g/mol |
Nombre IUPAC |
1-ethenoxy-1,1,2,2-tetrafluoroethane |
InChI |
InChI=1S/C4H4F4O/c1-2-9-4(7,8)3(5)6/h2-3H,1H2 |
Clave InChI |
DJMQRXRWMWKDAP-UHFFFAOYSA-N |
SMILES canónico |
C=COC(C(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Propenoic acid, 2-[methyl[(2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptyl)sulfonyl]amino]ethyl ester](/img/structure/B13412663.png)
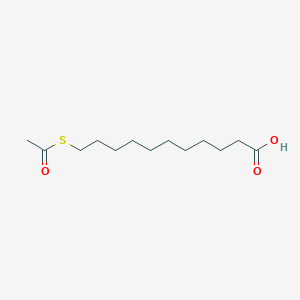

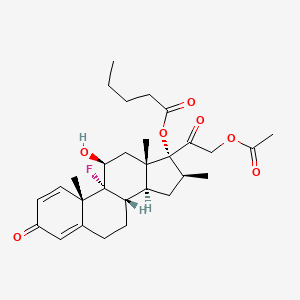
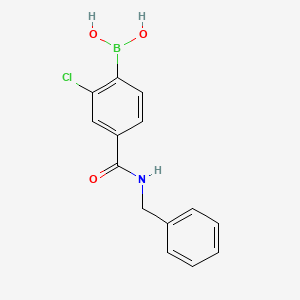
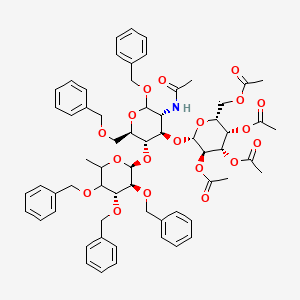
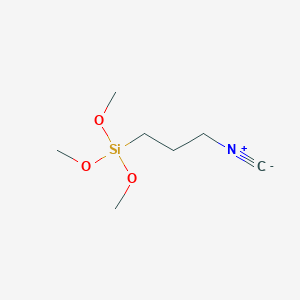
![Acetamide, 2,2,2-trifluoro-N-methyl-N-[[2-(methylamino)-5-[[(4-methylphenyl)sulfonyl]amino]phenyl]methyl]-](/img/structure/B13412715.png)
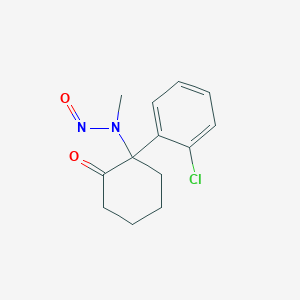
![5-[2-(2,3-dimethylphenyl)ethyl]-1H-imidazole](/img/structure/B13412730.png)
